molecular formula C7H3BrClFN2 B12866297 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

Cat. No.: B12866297
M. Wt: 249.47 g/mol
InChI Key: GVEDRGRZNWXJOB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method involves the reaction of 4-bromo-2-chloro-6-fluoroaniline with formic acid under acidic conditions to form the desired benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1H-1,3-benzimidazole
  • 5-Bromo-6-fluoro-1H-1,3-benzimidazole
  • 2-Chloro-6-fluoro-1H-1,3-benzimidazole

Uniqueness

5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is unique due to the presence of three different halogen atoms in its structure. This unique combination of substituents can lead to distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C7H3BrClFN2

Molecular Weight

249.47 g/mol

IUPAC Name

5-bromo-2-chloro-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3BrClFN2/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H,(H,11,12)

InChI Key

GVEDRGRZNWXJOB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)Cl

Origin of Product

United States

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